1,2,3-Trichloro-1-propene

Description

Overview of Halogenated Propene Compounds

Halogenated propenes are a class of organic compounds derived from propene (CH₃CH=CH₂) where one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). wikipedia.org The inclusion of halogens significantly alters the physical and chemical properties of the parent hydrocarbon.

General Properties:

Polarity and Reactivity: The presence of the electronegative halogen atoms creates a polar carbon-halogen bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. sydney.edu.au This polarity influences the reactivity of the molecule, which is often dominated by nucleophilic substitution or elimination reactions. sydney.edu.au Halogenated alkenes, like propenes, readily undergo electrophilic addition reactions across the double bond. wikipedia.orgchemistrysteps.com

Physical Characteristics: Compared to their non-halogenated counterparts, halogenated propenes generally exhibit higher boiling points and densities. ontosight.ai They are typically insoluble or only slightly soluble in water but are miscible with many organic solvents. solubilityofthings.comontosight.aisydney.edu.au

Applications: These compounds serve as versatile intermediates in organic synthesis. solubilityofthings.comontosight.ai For example, they are used in the production of pesticides, pharmaceuticals, dyes, and fire retardants. ontosight.aiontosight.ai The specific reactivity imparted by the halogen atoms makes them valuable building blocks in creating a wide range of other chemicals. ncert.nic.in

The reactivity and utility of halogenated propenes are directly related to the type and position of the halogen substituents on the propene structure.

Structural Isomerism within Trichloropropenes, Focusing on 1,2,3-Trichloro-1-propene

Trichloropropene (C₃H₃Cl₃) can exist in several structural isomers, which are molecules that have the same molecular formula but different structural arrangements of atoms. The position of the three chlorine atoms on the three-carbon propene framework determines the specific isomer.

Known structural isomers of trichloropropene include:

1,1,2-Trichloropropene stenutz.eu

1,1,3-Trichloropropene (B110787) google.comcdnsciencepub.com

1,2,3-Trichloropropene nih.gov

2,3,3-Trichloropropene

3,3,3-Trichloropropene cdnsciencepub.com

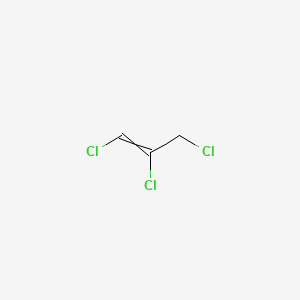

Focus on this compound: this compound is distinguished by having chlorine atoms on each of the three carbon atoms. solubilityofthings.com Due to the presence of a double bond between the first and second carbon atoms, it can also exhibit geometric isomerism, specifically E/Z isomerism (also referred to as cis/trans isomerism). solubilityofthings.comresearchgate.net

(E)-1,2,3-Trichloro-1-propene (trans): In this isomer, the substituents of highest priority on each carbon of the double bond are on opposite sides. nist.gov

(Z)-1,2,3-Trichloro-1-propene (cis): In this isomer, the highest-priority substituents are on the same side of the double bond. nist.gov

This E/Z isomerism is a critical feature, as the different spatial arrangements of the atoms can lead to different physical and chemical properties for each isomer. solubilityofthings.com The separation and characterization of these isomers can be achieved using techniques like gas chromatography. researchgate.net

| Property | (E)-1,2,3-Trichloro-1-propene | (Z)-1,2,3-Trichloro-1-propene | General Mixture |

|---|---|---|---|

| Synonyms | trans-1,2,3-Trichloro-1-propene nist.gov | cis-1,2,3-Trichloro-1-propene nist.gov | 2,3-Dichloroallyl chloride nih.gov |

| Molecular Formula | C₃H₃Cl₃ nist.govnist.govepa.gov | ||

| Molecular Weight | 145.41 g/mol nist.govnist.govepa.gov | ||

| CAS Number | 13116-58-0 nist.gov | 13116-57-9 nist.gov | 96-19-5 nih.gov |

| Boiling Point | 142°C at 760 mmHg lookchem.com | Not specified | 134-136°C at 760 mmHg ontosight.ai |

| Density | 1.376 g/cm³ lookchem.com | Not specified | 1.37 g/cm³ at 20°C ontosight.ai |

Historical Context of Academic Research on this compound

Academic interest in chlorinated propenes, including this compound, grew from foundational research into the reactions of alkenes and the synthesis of organohalogen compounds. Early studies focused on understanding the mechanisms of chlorination and dehydrochlorination reactions. For instance, research dating back to the 1950s explored the preparation and properties of various trichloropropenes and tetrachloropropenes. acs.orgacs.org

1,2,3-Trichloropropane (B165214) (TCP), a related saturated compound, was identified as a byproduct in the production of other chemicals, which subsequently led to research on its degradation and transformation products, including this compound. rug.nlwho.int Studies have shown that under certain high-temperature conditions, 1,2,3-trichloropropane can be converted to 2,3-dichloro-1-propene (B165496). rug.nl

More recent research has investigated the metabolic pathways of various allylic chloropropenes. In this context, this compound has been noted for its distinct behavior, appearing to be activated by multiple metabolic pathways, unlike other related compounds that are activated by either hydrolysis/oxidation or epoxidation alone. nih.gov The compound has also been identified in more novel contexts, such as within fluid inclusions of Archean quartz, suggesting its potential relevance in studies of prebiotic chemistry on early Earth. chemicalbook.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3-trichloroprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c4-1-3(6)2-5/h1H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIILBTHBHCLUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CCl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047766 | |

| Record name | 1,2,3-Trichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

142 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-289 | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

185 °F (Open cup) | |

| Details | Association of American Railroads. Emergency Handling of Hazardous Materials in Surface Transportation. Washington, DC: Association of American Railroads, Bureau of Explosives, 1994., p. 1076 | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN CHLOROFORM, VERY SOL IN ALCOHOL, ETHER; SOL IN BENZENE; INSOL IN WATER | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-289 | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.412 @ 20 °C/20 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-289 | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

vapor pressure = 4.4 mm Hg @ 25 °C | |

| Details | Hutchinson TC et al; Relationship of Hydrocarbon Solubility to Toxicity in Algae And Cellular Membrane Effects; In: Publ 4308, Am Pet Inst ISS Proc pp 541-47 (1979) | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

96-19-5 | |

| Record name | 1,2,3-Trichloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Routes and Process Chemistry of 1,2,3 Trichloro 1 Propene

General Production Context of 1,2,3-Trichloro-1-propene as a Chemical Intermediate

This compound is a chlorinated alkene that primarily serves as a chemical intermediate in the synthesis of other compounds. Its production is closely linked to the chemistry of 1,2,3-trichloropropane (B165214) (TCP), a more common commodity chemical. TCP is often generated as a significant by-product during the large-scale industrial production of other chlorinated compounds, such as epichlorohydrin (B41342) and dichloropropene. wikipedia.orgnih.gov Historically, TCP was also a component of soil fumigant mixtures like D-D, which contained 1,3-dichloropropene. nih.govnih.govenviro.wiki

The primary route to synthesizing this compound involves the dehydrochlorination (the removal of a hydrogen chloride molecule) of 1,2,3-trichloropropane. google.com This elimination reaction can be induced under various conditions, including in the vapor or liquid phase, and can be facilitated by catalysts or the use of a chemical base like aqueous caustic solutions. google.com For example, processes for producing a range of chlorinated propenes start with TCP, which undergoes dehydrochlorination to yield a mixture that includes dichloropropenes and trichloropropenes. google.com

The role of this compound as an intermediate is exemplified in the production of more complex halogenated molecules. For instance, mixtures containing trichloropropene isomers are used as feedstock for subsequent chlorination to produce pentachloropropanes, which are then dehydrochlorinated to form tetrachloropropenes like 1,1,2,3-tetrachloropropene. google.com It is also a precursor in the synthesis of certain fluorinated compounds; both 1,1,3-trichloropropene-1 and 3,3,3-trichloropropene-1 can be reacted with hydrogen fluoride (B91410) to prepare 3,3,3-trifluoropropene-1. google.com

The general production scheme highlights that this compound is often not an isolated end-product but rather a reactive stepping stone within a larger manufacturing process for other valuable chlorinated or fluorinated hydrocarbons.

Investigation of By-product Formation in Trichloropropene Production Processes

The synthesis of this compound, particularly from the dehydrochlorination of 1,2,3-trichloropropane (TCP), is susceptible to the formation of numerous by-products, including structural isomers and other chlorinated compounds. The distribution of these products is highly dependent on the specific reaction conditions, such as the choice of base, catalyst, and temperature.

The dehydrochlorination of TCP can lead to different dichloropropene isomers. For example, the reaction of TCP with dilute aqueous sodium hydroxide (B78521) (NaOH) at 50°C has been optimized to regioselectively synthesize 2,3-dichloroprop-1-ene in high yield. researchgate.netchemicke-listy.cz However, other reaction pathways can generate a mixture of products. Abiotic degradation studies of TCP show that elimination reactions can produce both 1,3- and 2,3-dichloro-1-propene (B165496). acs.org

When TCP is used as a feedstock for producing chlorinated propenes, the initial dehydrochlorination step can yield a product stream containing not only the desired trichloropropenes but also unreacted TCP and various dichloropropenes. google.com Furthermore, advanced oxidation processes used for TCP remediation have been shown to generate by-products such as 1,3-dichloro-2-propanone and 2,3-dichloro-1-propene. nih.govacs.org

Isomerization is a key consideration in these processes. This compound itself exists as geometric isomers, specifically (Z)- (cis) and (E)- (trans) isomers, which can be formed and separated. researchgate.net Additionally, structural isomers of trichloropropene are common. For instance, the synthesis of 1,1,2,3-tetrachloropropene involves a step where a mixture of 1,1,3-trichloropropene (B110787) and 3,3,3-trichloropropene is chlorinated. google.com The isomerization of 3,3,3-trichloropropene to 1,1,3-trichloropropene has also been documented. google.com

The table below summarizes some of the common by-products observed during the production or transformation of this compound and its precursor, TCP.

| Precursor/Reactant | Process | Observed By-products | Reference |

|---|---|---|---|

| 1,2,3-Trichloropropane (TCP) | Dehydrochlorination | 2,3-Dichloro-1-propene, 1,3-Dichloro-1-propene | researchgate.netacs.org |

| 1,2,3-Trichloropropane (TCP) | Advanced Oxidation | 1,3-Dichloro-2-propanone, 2,3-Dichloro-1-propene | nih.gov |

| Trichloropropene Mixture | Chlorination | 1,1,1,2,3-Pentachloropropane | google.com |

| 1,2,3-Trichloropropane (TCP) | General Chloropropene Synthesis | Dichloropropenes, Unreacted TCP | google.com |

This complex mixture of potential products necessitates purification steps to isolate the desired isomer of trichloropropene or to process the entire mixture in subsequent synthetic stages.

Reaction Mechanisms and Chemical Transformations of 1,2,3 Trichloro 1 Propene

Electrophilic and Nucleophilic Addition Reactions Involving the Alkene Moiety

The carbon-carbon double bond of 1,2,3-trichloro-1-propene can undergo addition reactions with both electrophiles and nucleophiles; however, its reactivity is distinctly different from that of simple alkenes like propene.

Electrophilic Addition: In a typical electrophilic addition, an electrophile attacks the electron-rich π-bond of an alkene. libretexts.org The reaction proceeds through a carbocation intermediate. libretexts.orgchemguide.co.uk For unsymmetrical alkenes, the regioselectivity of the addition often follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon that already has more hydrogen atoms. pressbooks.pub However, the strong electron-withdrawing effect of the three chlorine atoms in this compound deactivates the double bond towards electrophilic attack. This deactivation makes such reactions less favorable compared to those with unsubstituted alkenes because the chlorine atoms would destabilize the resulting carbocation intermediate.

Nucleophilic Addition: Conversely, the electron-withdrawing nature of the chlorine substituents makes the double bond in this compound electron-deficient and thus susceptible to attack by nucleophiles. This type of reaction is known as a nucleophilic conjugate addition or Michael addition. The nucleophile attacks one of the carbons of the double bond, leading to the formation of a carbanionic intermediate that is stabilized by the chlorine atoms. Subsequent protonation yields the final addition product. Studies on analogous compounds, such as 3,3,3-trichloro-1-nitroprop-1-ene, have shown that the presence of strong electron-withdrawing groups classifies the alkene as a very strong electrophile, readily reacting with nucleophiles. nih.gov This principle suggests that this compound would be similarly activated for reactions with various nucleophiles.

| Reaction Type | Reagent Type | Reactivity of this compound | Key Intermediate | Governing Factor |

|---|---|---|---|---|

| Electrophilic Addition | Electrophiles (e.g., HBr, Cl₂) | Deactivated (less reactive than propene) | Carbocation | Inductive effect of Cl atoms destabilizes the carbocation. |

| Nucleophilic Addition | Nucleophiles (e.g., RSH, R₂NH) | Activated (more reactive than propene) | Carbanion | Inductive effect of Cl atoms stabilizes the carbanion. |

Substitution Reactions of Chlorine Atoms in this compound

The chlorine atoms in this compound can be replaced via nucleophilic substitution reactions. The reactivity of each chlorine atom depends on its position: vinylic (attached to the double bond) or allylic (attached to the carbon adjacent to the double bond).

The chlorine atom at the C3 position is an allylic chloride. Allylic halides are typically reactive towards S_N2 substitution because the transition state is stabilized by the adjacent π-system. Furthermore, they can undergo S_N2' reactions, where the nucleophile attacks the double bond at the C1 position, causing a rearrangement of the double bond and expulsion of the chloride ion from the C3 position. For example, the reaction of 3,3,3-trichloro-1-propene with methoxide (B1231860) ion to yield 1,1-dichloro-3-methoxy-1-propene serves as an example of an S_N2' reaction. researchgate.net This indicates that the allylic system in chlorinated propenes is a viable site for nucleophilic attack.

The chlorine atoms at the C1 and C2 positions are vinylic chlorides. Nucleophilic substitution at vinylic carbons is generally difficult and requires harsh reaction conditions, as the sp²-hybridized carbon and the repulsion from the π-electron cloud hinder the backside attack required for an S_N2 mechanism.

| Position of Cl | Type | Relative Reactivity | Plausible Mechanism(s) |

|---|---|---|---|

| C3 | Allylic | High | S_N2, S_N2' |

| C1, C2 | Vinylic | Low | Addition-Elimination (requires strong activation) |

Isomerization Mechanisms of this compound Stereoisomers

This compound exists as two geometric isomers: (Z)-1,2,3-trichloro-1-propene and (E)-1,2,3-trichloro-1-propene. nist.govsigmaaldrich.com The interconversion between these stereoisomers can be achieved under specific conditions, typically involving heat, acid catalysts, or radical initiators.

One possible mechanism for isomerization is through an allylic rearrangement. Research on related compounds has shown that allylic chlorides can rearrange upon heating or in the presence of acids or Friedel-Crafts catalysts. researchgate.net For this compound, a catalytic amount of acid could protonate the double bond, leading to the formation of a resonance-stabilized allylic carbocation. Rotation around the carbon-carbon single bond, followed by the loss of a proton, would lead to a mixture of (E) and (Z) isomers.

Alternatively, isomerization can be induced by radical mechanisms. In a process analogous to the isomerization of 1-chloro-3,3,3-trifluoropropene, the use of a radical initiator (like bromine with light) can facilitate the interconversion of isomers. google.com A radical initiator would add to the double bond, allowing for free rotation around the now single C1-C2 bond. Subsequent elimination of the radical initiator would regenerate the double bond, yielding a thermodynamic mixture of the isomers.

Multi-step Organic Synthesis Pathways Utilizing this compound

Chlorinated propenes are valuable building blocks in organic synthesis. While specific multi-step pathways starting directly from this compound are specialized, the reactions of its isomers and related compounds illustrate their synthetic utility. These compounds can serve as precursors to various functionalized molecules, including epoxides, alcohols, and ethers.

For instance, a synthetic pathway using the related isomer 1,1,3-trichloro-1-propene demonstrates a typical multi-step transformation. This compound can be converted to 3,3,3-trichloro-1,2-epoxypropane in a two-step sequence. researchgate.net

Chlorohydrin Formation: Reaction of the alkene with tert-butyl hypochlorite (B82951) yields a chlorohydrin. researchgate.net

Epoxidation: Treatment of the resulting chlorohydrin with a base results in intramolecular nucleophilic substitution to form the epoxide ring. researchgate.net

This sequence highlights how the alkene and chloro-functional groups in a trichloropropene can be sequentially manipulated to build more complex molecular architectures. The reactivity of this compound in addition and substitution reactions makes it a potentially useful three-carbon synthon for introducing a chlorinated allyl fragment into larger molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,3 Trichloro 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,2,3-trichloro-1-propene, which exists as (E) and (Z) geometric isomers, NMR is particularly powerful for differentiating between these two forms.

Carbon-13 (¹³C) NMR spectroscopy provides a distinct signal for each chemically non-equivalent carbon atom in a molecule, making it a primary method for determining the carbon skeleton. For both the (E) and (Z) isomers of this compound, three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the three carbon atoms in the propene chain.

The chemical shifts of these carbons are influenced by their hybridization (sp² for the double bond, sp³ for the CH₂Cl group) and the presence of electronegative chlorine atoms. The differentiation between the (E) and (Z) isomers can be achieved by analyzing the subtle differences in the chemical shifts of the carbon atoms, which arise from their different spatial arrangements. While experimental ¹³C NMR spectra for both (E)- and (Z)-1,2,3-trichloro-1-propene are cataloged, specific chemical shift values from publicly available databases are limited. nih.govnih.gov However, the expected regions for the signals can be predicted based on the molecular structure.

Expected ¹³C NMR Signals for this compound Isomers

| Carbon Atom | Hybridization | Attached Groups | Expected Chemical Shift Range (ppm) | Notes |

| C1 | sp² | =CHCl | ~120-140 | Vinylic carbon, deshielded by the double bond and chlorine. |

| C2 | sp² | =CCl(CH₂Cl) | ~125-145 | Vinylic carbon, deshielded by the double bond and two chlorine atoms (one directly attached, one on the adjacent carbon). |

| C3 | sp³ | -CH₂Cl | ~40-60 | Allylic carbon, deshielded by the adjacent chlorine atom. |

The precise chemical shifts for each isomer would allow for unambiguous assignment. The difference in stereochemistry between the cis (Z) and trans (E) isomers leads to variations in through-space electronic effects, which in turn affect the shielding of the carbon nuclei, resulting in unique spectra for each isomer.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum is a unique "fingerprint" that can be used for identification and to confirm the presence of specific functional groups.

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. nist.govnist.gov These include stretching and bending vibrations for C-H, C=C, and C-Cl bonds. The gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) provides key diagnostic peaks. nist.gov

Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000-3100 | C-H stretch | Vinylic C-H |

| ~2900-3000 | C-H stretch | Aliphatic C-H |

| ~1620-1680 | C=C stretch | Alkene |

| ~1400-1450 | C-H bend | CH₂ scissoring |

| ~600-800 | C-Cl stretch | Halogenated alkane |

The exact positions of these bands can vary slightly between the (E) and (Z) isomers, particularly in the fingerprint region (below 1500 cm⁻¹), offering another method for their differentiation.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through the analysis of fragmentation patterns, clues about the molecular structure.

When coupled with gas chromatography, mass spectrometry (GC-MS) allows for the separation of components in a mixture prior to their analysis by the mass spectrometer. For this compound, GC-MS is used to separate the (E) and (Z) isomers and to obtain their individual mass spectra. nih.govnih.gov

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic cluster is observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which results in a predictable pattern of peaks.

Analysis of the mass spectra from the NIST database for the isomers of this compound reveals a complex fragmentation pattern. nist.gov The most abundant fragment ions (top peaks) are consistently observed at m/z 109 and 111. nih.govnih.gov

Characteristic Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

| 144, 146, 148, 150 | [C₃H₃Cl₃]⁺ (Molecular Ion Cluster) | The isotopic pattern confirms the presence of three chlorine atoms. |

| 109, 111, 113 | [C₃H₂Cl₂]⁺ | Loss of HCl and a Cl radical, or a related fragmentation pathway. This is a major fragment cluster. |

| 73, 75 | [C₃H₂Cl]⁺ | Loss of chlorine atoms. |

The base peak in the spectrum is typically found at m/z 109, corresponding to a fragment that has lost one chlorine atom and HCl. This fragmentation pattern is a key characteristic used for the identification of this compound in GC-MS analyses.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, gas chromatography is particularly well-suited for separating its geometric isomers.

The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. The retention time, or the time it takes for a compound to travel through the column, is a characteristic property under a given set of conditions. The Kovats retention index is a standardized measure of retention time that is independent of some operational parameters, making it useful for comparing data across different systems.

Experimental data for the (E) and (Z) isomers of this compound show distinct Kovats retention indices on a standard non-polar column, indicating that they can be effectively separated by gas chromatography. nih.govnih.gov

Kovats Retention Indices for this compound Isomers

| Isomer | Kovats Retention Index (Standard Non-polar) | Reference |

| (Z)-1,2,3-Trichloro-1-propene | 852.8 | nih.gov |

| (E)-1,2,3-Trichloro-1-propene | 895.3 | nih.gov |

This difference in retention indices allows for the quantitative analysis of isomer ratios and the assessment of the isomeric purity of a sample.

Computational Chemistry and Theoretical Studies of 1,2,3 Trichloro 1 Propene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of molecules. For 1,2,3-trichloro-1-propene, these calculations can reveal the distribution of electrons within the molecule, the energies of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of its chemical bonds.

While comprehensive studies detailing the electronic structure of this compound are not extensively available in publicly accessible literature, it is understood that such calculations are a prerequisite for more advanced computational analyses. For instance, quantum chemical descriptors are utilized in the development of quantitative structure-property relationship (QSPR) models. In one such study, quantum chemical descriptors for (Z)-1,2,3-trichloro-1-propene were used to predict its Hansen Solubility Parameters (HSPs), which are indicative of its interaction capabilities with various solvents. This application implies the existence of underlying electronic structure data, although the specifics of this data are not detailed in the context of the HSP study.

The reactivity of this compound is largely dictated by the presence of the carbon-carbon double bond and the three chlorine atoms. The chlorine atoms, being highly electronegative, withdraw electron density from the carbon skeleton, influencing the molecule's electrophilic and nucleophilic sites. The double bond, on the other hand, is a site of potential addition reactions. Theoretical calculations can map the electrostatic potential surface of the molecule, visually representing the electron-rich and electron-poor regions, thereby predicting sites susceptible to electrophilic or nucleophilic attack. A study on the removal of various organochlorine compounds from model oil indicated the relative difficulty of dechlorination for 1,2,3-trichloropropene, suggesting a moderate reactivity in nucleophilic substitution reactions compared to other chlorinated compounds. acs.org

Density Functional Theory (DFT) Applications for Molecular Energetics and Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine molecular energetics, including heats of formation and reaction energies, and to explore potential reaction pathways by locating transition states and calculating activation energies.

Specific DFT studies on the molecular energetics and reaction pathways of this compound are sparse in the available literature. However, the general principles of DFT can be applied to hypothesize its behavior. For example, DFT calculations could be employed to study the thermodynamics and kinetics of its synthesis from 1,2,3-trichloropropane (B165214) through dehydrochlorination. Such a study would involve calculating the enthalpy and Gibbs free energy changes for the reaction and identifying the transition state structure and its associated activation energy.

Furthermore, DFT is instrumental in studying the mechanisms of reactions involving halogenated alkenes, such as addition reactions, substitution reactions, and cycloadditions. For this compound, DFT could be used to model its reaction with various reagents, providing a detailed, step-by-step understanding of the reaction mechanism at the atomic level. This would include the characterization of any intermediates and transition states along the reaction coordinate.

Conformational Analysis of this compound Isomers

This compound can exist as geometric isomers, namely the (E)-isomer (trans) and the (Z)-isomer (cis), due to the restricted rotation around the carbon-carbon double bond. Beyond these geometric isomers, conformational isomers can arise from the rotation around the single bonds in the molecule. A full conformational analysis would involve mapping the potential energy surface as a function of the relevant dihedral angles.

Computational chemistry, particularly methods like DFT and ab initio calculations, is well-suited for performing such analyses. These calculations can determine the relative energies of the different stable conformers and the energy barriers for interconversion between them. A study on the vibrational spectra of trans-1,2,3-trichloropropene suggests that both experimental and theoretical approaches are necessary for a complete understanding of its molecular structure and dynamics. researchgate.net

The table below presents some computed properties for the (E) and (Z) isomers of this compound, which would be foundational for a more detailed conformational analysis.

| Property | (E)-1,2,3-Trichloro-1-propene | (Z)-1,2,3-Trichloro-1-propene |

| Molecular Formula | C₃H₃Cl₃ | C₃H₃Cl₃ |

| Molecular Weight | 145.41 g/mol | 145.41 g/mol |

| IUPAC Name | (E)-1,2,3-trichloroprop-1-ene | (Z)-1,2,3-trichloroprop-1-ene |

This table is generated based on general chemical knowledge and would be further populated with data from specific computational studies.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the system over time, MD can provide detailed information about the structure, dynamics, and thermodynamics of a substance in its liquid or solid state, as well as its interactions with other molecules.

For this compound, MD simulations could be used to investigate its properties in the liquid phase, such as density, viscosity, and diffusion coefficients. More importantly, these simulations can shed light on the nature of intermolecular interactions. These interactions are a combination of van der Waals forces (including dispersion, dipole-dipole, and dipole-induced dipole interactions) and potentially weaker hydrogen bonding if interacting with protic solvents.

Environmental Behavior and Transport Dynamics of 1,2,3 Trichloro 1 Propene

Atmospheric Transport and Degradation Kinetics

Detailed research findings on the atmospheric transport and degradation kinetics of 1,2,3-trichloro-1-propene are not available in the reviewed sources.

Gas-Phase Reaction with Photochemically-Produced Hydroxyl Radicals

Specific rate constants and the resulting atmospheric half-life for the gas-phase reaction between this compound and photochemically-produced hydroxyl (OH) radicals could not be identified. This reaction is a primary degradation pathway for many volatile organic compounds in the troposphere, but quantitative data for this specific alkene is unavailable.

Aqueous Environment Distribution and Volatilization

Information detailing the distribution and volatilization characteristics of this compound in aqueous environments is not sufficiently available to meet the requirements of this article.

Henry's Law Constant and Volatilization Rates from Water Surfaces

An experimentally determined or estimated Henry's Law Constant for this compound, which is essential for modeling its partitioning between air and water and estimating volatilization rates, could not be located in the available literature.

Adsorption Behavior to Suspended Solids and Sediment in Water

Data on the adsorption of this compound to suspended solids and sediment, typically characterized by the organic carbon-water partition coefficient (Koc), is not available.

Terrestrial Mobility and Sorption Characteristics in Soil Matrices

The mobility and sorption behavior of this compound in soil cannot be accurately described due to a lack of specific data.

Bioconcentration Potential in Aquatic Organisms

The potential for this compound to accumulate in aquatic organisms is considered to be low. researchgate.net Bioconcentration is the process by which a chemical concentration in an aquatic organism exceeds that in the water as a result of exposure to waterborne chemicals. The bioconcentration factor (BCF) is a key indicator of this potential.

Table 1: Estimated Bioconcentration Factor (BCF) for this compound

| Parameter | Value | Source |

|---|---|---|

| Estimated BCF Range | 5.3 to 13 | U.S. EPA epa.gov |

| Estimated BCF | 31.2 | Calculated from log Kow cdc.gov |

Environmental Persistence and Resistance to Abiotic and Biotic Degradation

In the atmosphere, the primary degradation mechanism for this compound is through a gas-phase reaction with photochemically produced hydroxyl radicals. cdc.gov The estimated half-life for this atmospheric photodegradation ranges from 15 to 46 days. epa.govcdc.gov Direct photolysis, or breakdown by direct absorption of light, is not expected to be a significant process because the chemical does not absorb light at environmentally relevant wavelengths. cdc.gov

In aquatic environments, the degradation of this compound is a slow process. cdc.gov Volatilization from surface water to the atmosphere is considered a more significant removal pathway than degradation. cdc.gov Hydrolysis, the reaction with water, is not anticipated to be a major degradation route. cdc.gov

In soil, this compound is expected to exhibit limited biodegradation. cdc.gov It is presumed to be less biodegradable than the related compound 1,2-dichloropropane. cdc.gov Consequently, volatilization from the soil surface and leaching into groundwater are the more dominant processes for its removal from soil compared to biodegradation. cdc.gov Aerobic biodegradation in both natural waters and soil is likely to be a slow process. cdc.gov However, one study indicated a half-life of 2.7 days in both silt loam and sandy loam soils. nih.gov While information on anaerobic biodegradation has been limited, some studies have explored this pathway for the remediation of contaminated sites. nih.gov

Table 2: Environmental Persistence of this compound

| Environmental Compartment | Degradation Process | Estimated Half-life/Persistence | Source |

|---|---|---|---|

| Atmosphere | Reaction with hydroxyl radicals | 15 to 46 days | epa.govcdc.gov |

| Water | Abiotic and Biotic Degradation | Slow; Volatilization is more significant | cdc.gov |

| Soil | Biodegradation | Slow; Less biodegradable than 1,2-dichloropropane | cdc.gov |

| Silt Loam & Sandy Loam Soil | Unspecified Degradation | 2.7 days | nih.gov |

| Groundwater | Abiotic and Biotic Degradation | Persistent | epa.gov |

Advanced Applications of 1,2,3 Trichloro 1 Propene in Chemical Synthesis and Industrial Processes

Role as a Key Synthetic Intermediate for Specialty Organic Chemicals

1,2,3-Trichloro-1-propene is a chlorinated hydrocarbon that serves as a significant intermediate in the synthesis of a variety of specialty organic chemicals. nist.govnist.gov Its chemical structure, featuring a reactive double bond and multiple chlorine atoms, allows for a range of chemical transformations, making it a versatile building block in organic synthesis. The compound can be produced through the dehydrochlorination of 1,2,3-trichloropropane (B165214). google.com

The reactivity of this compound enables its use in the production of other chlorinated propenes and their derivatives. google.com These subsequent compounds can then be utilized in further synthetic pathways to create more complex molecules. The process of dehydrochlorination, which can be catalyzed, is a key reaction in leveraging this compound as a starting material. google.com

Below is a table summarizing key properties of this compound:

| Property | Value |

| Chemical Formula | C₃H₃Cl₃ nist.gov |

| Molecular Weight | 145.415 g/mol nist.gov |

| CAS Registry Number | 96-19-5 nist.gov |

| Synonyms | Propene, 1,2,3-trichloro-; 1,2,3-Trichloropropene; 2,3-Dichloroallyl chloride nist.gov |

Integration into Agrochemical Synthesis Pathways

One of the notable applications of this compound is its role as an intermediate in the synthesis of agrochemicals, particularly herbicides. While specific, direct pathways are not extensively detailed in readily available literature, its structural relationship to other chlorinated hydrocarbons used in pesticide manufacturing suggests its potential utility.

For instance, related chlorinated propenes are known precursors to various herbicides. The synthesis of certain herbicidal compounds involves the reaction of chlorinated intermediates with other organic moieties. Given its chemical functionalities, this compound can be considered a potential precursor in similar synthetic routes.

The following table outlines related compounds and their roles in agrochemical synthesis:

| Compound | Role in Agrochemical Synthesis |

| 1,3-Dichloropropene | Used as a soil fumigant and nematicide. |

| 1,2,3-Trichloropropane | A known impurity in some soil fumigants. |

Utilization in Polymer Chemistry and Material Science

Currently, there is limited available information to suggest the widespread or specialized use of this compound in polymer chemistry and material science. While chlorinated hydrocarbons can sometimes be used as monomers, cross-linking agents, or modifiers in the production of polymers, specific applications for this compound in these areas are not well-documented in scientific literature.

The reactivity of the double bond and the presence of multiple chlorine atoms could theoretically allow for its participation in polymerization reactions or as a flame-retardant additive in materials. However, without specific research or industrial data, its role in this field remains largely speculative.

Contribution to the Manufacturing of Specialized Chemical Products

As a versatile chemical intermediate, this compound contributes to the manufacturing of various specialized chemical products beyond the agrochemical sector. Its utility stems from its ability to undergo further chemical modifications to produce a range of chlorinated and non-chlorinated organic compounds.

The synthesis of fine chemicals and other industrial products can involve intermediates derived from this compound. These products may find applications in diverse sectors, although specific examples are not extensively detailed in the available literature. The production of chlorinated propenes from feedstocks containing 1,2,3-trichloropropane highlights the industrial relevance of these compounds as precursors to other chemical products. google.com

Research Gaps and Future Directions for 1,2,3 Trichloro 1 Propene Chemistry

Development of Sustainable Synthetic Methodologies for 1,2,3-Trichloro-1-propene

The traditional synthesis of chlorinated propenes often relies on methods that present environmental and efficiency challenges. The development of sustainable or "green" synthetic routes is a primary focus for future research. Green chemistry principles aim to reduce hazardous substance generation through safer solvents, improved catalysts, and enhanced energy efficiency. encyclopedia.pubmdpi.com

Current research highlights several promising avenues for greener synthesis:

Advanced Catalysis: The use of phase-transfer catalysts has been shown to significantly decrease reaction times in the synthesis of related chloropropenes from 1,2,3-trichloropropane (B165214) (TCP). researchgate.net Future work could focus on developing more robust and recyclable catalysts. Recently, a photocatalytic process using earth-abundant iron and sulfur catalysts, activated by simple blue light, has been developed for chlorination, eliminating the need for harsh chemicals and high temperatures. sciencedaily.com Adapting such photocatalytic methods for the specific synthesis of this compound could represent a significant step towards sustainability.

Alternative Reaction Media: The exploration of eco-friendly solvents is a cornerstone of green chemistry. rsc.org Ionic liquids, for instance, are being investigated as benign solvents and catalysts for various organic syntheses due to their low volatility, non-flammability, and thermal stability. rsc.org Research into the use of ionic liquids or solvent-free conditions, such as grinding or ball milling techniques, for this compound synthesis could drastically reduce the generation of hazardous waste. encyclopedia.pub

Energy-Efficient Methods: Microwave-assisted synthesis has demonstrated the ability to shorten reaction times for the preparation of 2,3-dichloroprop-1-ene from TCP. researchgate.net Further research into applying microwave irradiation and other energy-efficient technologies like ultrasonication to the synthesis of this compound could lead to more economical and environmentally friendly production processes. encyclopedia.pub

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |

| Photocatalysis | Use of iron/sulfur catalysts with light activation for chlorination steps. sciencedaily.com | Reduced energy consumption, elimination of harsh reagents, operation at room temperature. sciencedaily.com |

| Phase-Transfer Catalysis | Application of catalysts like quaternary ammonium (B1175870) salts in dehydrochlorination reactions. researchgate.netgoogle.com | Increased reaction rates, improved efficiency. researchgate.netgoogle.com |

| Microwave Irradiation | Use of microwave heating to accelerate reaction steps. researchgate.net | Drastically reduced reaction times. researchgate.net |

| Benign Solvents | Employing ionic liquids as a recyclable reaction medium. rsc.org | Reduced volatile organic compound (VOC) emissions, potential for catalyst recycling. rsc.org |

Elucidation of Undiscovered Reaction Pathways and Catalytic Transformations

While the basic reactivity of this compound is understood, there is significant potential to discover novel reaction pathways and develop new catalytic transformations. The compound's structure, featuring a double bond and multiple chlorine atoms, offers diverse opportunities for functionalization.

Future research should focus on:

Novel Catalytic Systems: The dehydrochlorination of precursors like 1,2,3-trichloropropane can be achieved catalytically using Lewis acids such as aluminum chloride and ferric chloride. google.com A major research gap is the development of more selective and efficient catalysts that can control the formation of specific isomers of this compound or facilitate subsequent transformations. For example, exploring the use of nickel catalysts, which have proven effective in complex C-N bond formations, could open new synthetic routes. researchgate.net

Reductive Transformations: Reductive transformation of the precursor 1,2,3-trichloropropane has been demonstrated using zero-valent zinc, indicating a pathway involving reductive dechlorination. nih.gov A systematic study of the reductive chemistry of this compound itself, using various reducing agents and catalytic systems, is currently lacking and could yield novel dechlorinated or partially dechlorinated products with unique properties.

Functionalization Reactions: The reactivity of the allylic chlorine atom makes this compound a candidate for various nucleophilic substitution reactions. Copolymers made from the related 2,3-dichloropropene can be modified by replacing chlorine atoms with other functional groups. researchgate.net A thorough exploration of these modification reactions for this compound could lead to the synthesis of new monomers and polymers. The dehydrochlorination of derived chloropropenyl sulfones to form allenyl sulfones points to complex rearrangement and elimination pathways that warrant further mechanistic investigation. researchgate.net

Predictive Environmental Modeling and Mechanistic Studies for Comprehensive Fate Analysis

Understanding the environmental fate of this compound is crucial for assessing its potential risks. Its precursor, 1,2,3-trichloropropane, is recognized as a persistent groundwater pollutant. nih.gov The degradation of this precursor can lead to the formation of chlorinated propenes like 2,3-dichloro-1-propene (B165496). nih.govresearchgate.net This highlights the need for a comprehensive analysis of this compound itself.

Key research gaps and future directions include:

Development of Specific Fate Models: While general environmental fate models exist, they need to be parameterized and validated specifically for this compound and its isomers. researchgate.netrsc.org These models should simulate key processes such as volatilization, sorption to soil and sediment, and transport through groundwater. alberta.caanteagroup.com Computer programs like EPISuite are used to estimate degradation half-lives in air, water, and soil, but these predictions require experimental validation. ncsu.edu

Mechanistic Degradation Studies: The abiotic and biotic degradation pathways of this compound are largely unexplored. Mechanistic studies are needed to identify degradation products and determine reaction rates under various environmental conditions (e.g., pH, temperature, presence of oxidants). Studies on the precursor TCP have shown that hydroxyl radicals play a major role in its oxidative degradation. researchgate.net Similar investigations into the role of reactive oxygen species in the degradation of this compound are warranted.

Biodegradation Potential: The cometabolic biodegradation of TCP by certain propane-oxidizing bacteria has been observed. researchgate.net Research is needed to determine if similar microbial consortia can degrade this compound. Identifying microorganisms and enzymatic pathways responsible for its breakdown could inform bioremediation strategies for contaminated sites.

Exploration of Novel Industrial Applications beyond Established Uses

The primary established use for chlorinated propenes is as chemical intermediates in the synthesis of other products, such as refrigerants, polymers, and biocides. google.com The precursor, 1,2,3-trichloropropane, historically found use as a solvent and cleaning agent. nih.gov However, the potential for this compound in novel, high-value applications remains largely untapped, representing a significant area for future research.

Potential areas for exploration include:

Advanced Materials and Polymers: The presence of multiple reactive sites (a double bond and chlorine atoms) on the this compound molecule makes it an attractive monomer for specialty polymers. Research could focus on synthesizing polymers with unique properties, such as flame retardancy, chemical resistance, or specific optical properties. The ability to functionalize the chlorine atoms post-polymerization offers a pathway to create highly tailored materials. researchgate.net

Pharmaceutical and Agrochemical Synthesis: Halogenated organic compounds are fundamental building blocks in the synthesis of many pharmaceuticals and agrochemicals. The specific arrangement of functional groups in this compound could be leveraged to construct complex molecular scaffolds. For instance, the related compound 2,3-dichloro-1-propene is used to synthesize substituted isoxazoles, a class of compounds with diverse biological activities. researchgate.net A systematic investigation of the synthetic utility of this compound as a precursor for bioactive molecules is a promising research avenue.

Niche Chemical Intermediates: Beyond large-scale commodities, this compound could serve as a valuable intermediate for the synthesis of fine chemicals, such as fragrances, dyes, or liquid crystals. Its unique structure could provide access to novel chemical entities that are not easily accessible through other routes.

Q & A

Q. How can toxicological data gaps for this compound be addressed?

- Methodological Answer : Prioritize:

- In vitro assays : CYP450 enzyme inhibition studies using hepatic microsomes.

- In vivo models : Rodent exposure studies (oral/dermal) with LC-MS/MS quantification of metabolites (e.g., chlorinated epoxides).

Existing frameworks for 1,2,3-Trichloropropane (CAS 96-18-4) provide methodological templates for dose-response modeling .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₃Cl₃ | |

| CAS Number | 96-19-5 | |

| Boiling Point | 117–120°C | |

| GC Purity Threshold | >95% | |

| Adsorption Coefficient (Kf) | 2.3 (GAC, pH 7) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.